molecular formula C₁₃H₂₂BBrO₂ B125357 (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester CAS No. 90084-37-0

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

Cat. No. B125357
CAS RN: 90084-37-0
M. Wt: 301.03 g/mol
InChI Key: IFWLNKNUIWTYGB-KQXIARHKSA-N
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Description

The compound "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" is a boronic ester derivative, which is a class of compounds that have garnered significant interest in organic synthesis due to their utility in various chemical reactions. Boronic esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The pinanediol moiety in the ester serves as a chiral auxiliary, providing a means for asymmetric synthesis, which is crucial for creating compounds with specific stereochemistry.

Synthesis Analysis

The synthesis of boronic esters often involves the esterification of boronic acids with diols. In the context of pinanediol boronic esters, the directed asymmetric synthesis is a key method. For instance, boronic esters can be formed with (dichloromethyl)lithium at low temperatures and then rearranged in the presence of zinc chloride to form α-chloro boronic esters, which can further react with nucleophiles to yield chiral boronic esters . The synthesis of (S)-(+)-Pinanediol-1-chloro-3-methylbutyl-1-boronate, a related compound, demonstrates the esterification and homologation processes that could be analogous to the synthesis of "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" .

Molecular Structure Analysis

The molecular structure of boronic esters is characterized by the boron atom's coordination with two oxygen atoms from the diol, forming a stable cyclic ester. The stability of these esters is influenced by the electronegativity of the diol's anchor moiety, with higher electronegativity generally leading to more stable esters . The presence of the pinanediol group in "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" introduces chirality, making the analysis of its molecular structure significant for understanding its reactivity and potential for asymmetric synthesis.

Chemical Reactions Analysis

Boronic esters participate in a variety of chemical reactions. They can undergo transformations such as rearrangements, nucleophilic substitutions, and deprotection to yield different functional groups or to introduce chirality into a molecule. For example, α-chloro boronic esters can be displaced by nucleophiles like Grignard reagents or alkoxides to form new chiral boronic esters . Deprotection methods for pinanediol and pinacol boronate esters have been evaluated, with fluoroborane intermediates playing a crucial role in these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters are influenced by their molecular structure. The cyclic nature of the ester, the substituents on the boron atom, and the presence of chiral centers all affect properties such as solubility, boiling point, and stability. The stability constants of boronic esters can be calculated using techniques like 11B NMR spectroscopy, which provides insights into the stability and reactivity of these compounds . The specific properties of "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" would be determined by its unique structure, including the bromopropyl and pinanediol groups.

Safety And Hazards

“(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLNKNUIWTYGB-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451892
Record name (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

CAS RN

90084-37-0
Record name (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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